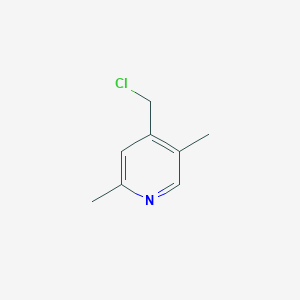
4-(Chloromethyl)-2,5-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2,5-dimethylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The compound’s structure includes a chloromethyl group attached to the fourth position of the pyridine ring, with two methyl groups at the second and fifth positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,5-dimethylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 2,5-dimethylpyridine. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the pyridine ring then attack the aldehyde, followed by rearomatization of the ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of catalysts is carefully controlled to maximize efficiency. The product is typically purified through distillation or recrystallization to achieve the required purity for further applications.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydrogenated pyridine derivatives.
科学的研究の応用
4-(Chloromethyl)-2,5-dimethylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Chloromethyl)-2,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, it could inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use .
類似化合物との比較
Similar Compounds
2,5-Dimethylpyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-Methyl-2,5-dimethylpyridine: Similar structure but without the chloromethyl group, leading to different reactivity and applications.
4-(Bromomethyl)-2,5-dimethylpyridine: Similar to 4-(Chloromethyl)-2,5-dimethylpyridine but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which imparts specific reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering versatility in the creation of various derivatives and complex molecules.
特性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
4-(chloromethyl)-2,5-dimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-5-10-7(2)3-8(6)4-9/h3,5H,4H2,1-2H3 |
InChIキー |
UUSZWUPSXQHFIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-((2-morpholinoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14865851.png)
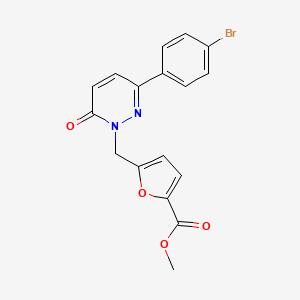
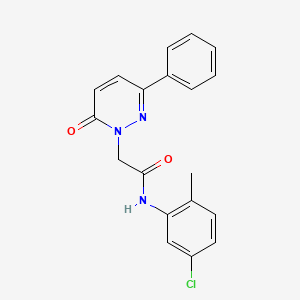

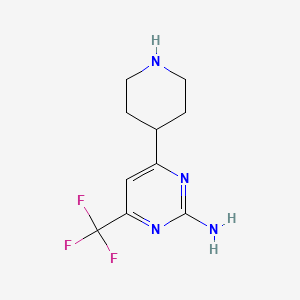
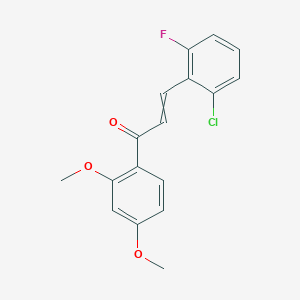
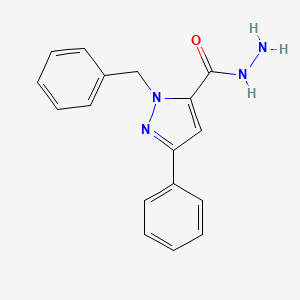

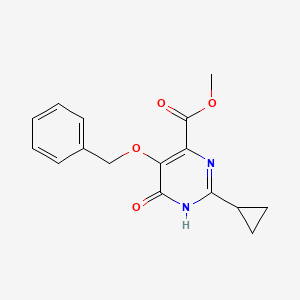


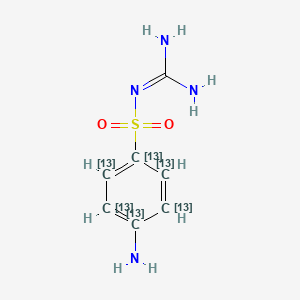
![N-(2-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14865920.png)

